Trandolapril-d5 Benzyl Ester
Description
Properties
Molecular Formula |
C₃₁H₃₅D₅N₂O₅ |
|---|---|
Molecular Weight |
525.69 |
Synonyms |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-Indole-2-carboxylic Acid Benzyl Ester-d5; Mavik-d5 Benzyl Ester; Odrik-d5 Benzyl Ester; Gopten-d5 Benzyl Ester; RU-44570-d5 Benzyl Ester; |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Incorporation for Trandolapril D5 Benzyl Ester
Stereoselective Synthetic Pathways for Trandolapril (B549266) Benzyl (B1604629) Ester Precursors
A primary challenge in the synthesis of Trandolapril and its derivatives is the stereoselective preparation of the bicyclic amino acid core, specifically the trans-octahydro-1H-indole-2-carboxylic acid building block. d-nb.infothieme.dethieme.de This key intermediate contains multiple chiral centers, necessitating highly controlled synthetic strategies to obtain the desired enantiomerically pure product. google.com
Enantioselective Synthesis of Octahydro-1H-indole-2-carboxylic Acid Building Blocks
Traditional syntheses of the octahydro-1H-indole-2-carboxylic acid moiety often involved lengthy sequences or resulted in mixtures of diastereomers. d-nb.info Modern approaches have focused on more efficient and stereoselective routes. A notable strategy begins with readily available and enantiopure L-pyroglutamic acid. d-nb.inforesearchgate.net
This conceptually novel pathway involves several key transformations:
α-allylation: The synthesis commences with the α-allylation of a protected L-pyroglutamic acid derivative. researchgate.net
Hosomi–Sakurai reaction: A highly diastereoselective Hosomi–Sakurai allylation is then employed. d-nb.info
Ring-Closing Metathesis (RCM): A crucial step is the Ru-catalyzed ring-closing metathesis of a 4,5-diallylated proline intermediate to construct the second ring of the bicyclic system. d-nb.inforesearchgate.net
Hydrogenation/Deprotection: Subsequent hydrogenation and deprotection steps yield the desired stereochemically pure octahydroindole building block. d-nb.info
Chiral Resolution Techniques for Key Intermediates (e.g., using dibenzoyl-L-tartaric acid monohydrate)
When enantioselective synthesis is not employed, or to purify mixtures, classical chiral resolution is a critical step. This technique separates a racemic mixture into its individual enantiomers by converting them into diastereomeric salts using a chiral resolving agent. nih.gov For the intermediates of Trandolapril, several methods have been described.
One effective method involves the resolution of the racemic benzyl ester of octahydro-1H-indole-2-carboxylic acid. google.com In this process, the racemic mixture is reacted with dibenzoyl-L-tartaric acid in a lower aliphatic alcohol such as methanol. google.com This reaction forms two diastereomeric tartarate salts, which exhibit different solubilities. The desired diastereomer selectively crystallizes from the solution and can be isolated by filtration. google.com Subsequent treatment with a base liberates the enantiomerically pure (2S,3aR,7aS)-benzyl-perhydroindole-2-carboxylate. google.com
Other resolving agents have also been utilized, including 10-D-camphor sulphonic acid and α-phenyl ethyl amine, for resolving various Trandolapril intermediates. google.com The choice of resolving agent and solvent system is crucial for achieving high yield and enantiomeric purity. nih.gov
| Resolving Agent | Intermediate Resolved | Key Principle | Reference |
|---|---|---|---|
| Dibenzoyl-L-tartaric acid | (±)-trans-benzyl-perhydroindole-2-carboxylate | Formation of diastereomeric tartarate salts with differential solubility, allowing for separation by crystallization. | google.com |
| 10-D-camphor sulphonic acid | (±)-trans-benzyloctahydroindole-2-carboxylate hydrochloride | Formation of diastereomeric camphor sulfonate salts that can be separated. | google.comgoogle.com |
| α-phenyl ethyl amine | N-benzoyl (2RS,3aR,7aS) octahydro-1H-indole-2-carboxylic acid | Formation of diastereomeric ammonium salts enabling separation. | google.com |
| Enzymatic Resolution | Nitrile intermediate of octahydro-1H-indole-2-carboxylic acid | Enzyme-catalyzed stereoselective hydrolysis of the nitrile to the corresponding carboxylic acid. | google.com |
Deuterium (B1214612) Labeling Strategies for Trandolapril-d5 Benzyl Ester
The incorporation of deuterium into a drug molecule, known as deuteration, can favorably alter its pharmacokinetic profile by slowing down its metabolism, a phenomenon related to the kinetic isotope effect. researchgate.netnih.gov For this compound, the "d5" designation implies that five hydrogen atoms have been replaced by deuterium. The synthesis of such a specifically labeled compound requires precise control over the introduction of the deuterium atoms.
Site-Specific Deuteration Approaches and Mechanistic Considerations
Site-specific deuteration is essential to maximize the metabolic benefit and to ensure the synthesis of a well-defined drug candidate. nih.gov While the exact synthesis of this compound is not detailed in the provided literature, plausible strategies can be inferred from general deuteration methodologies applied to related structures.
Deuterated Building Blocks: The most robust method for ensuring site-specificity and high isotopic incorporation is to use deuterated starting materials. nih.gov For Trandolapril-d5, this could involve the synthesis of a deuterated version of the N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine precursor. For example, using deuterated reagents during the synthesis of the phenylpropyl side chain could place the five deuterium atoms on the phenyl ring.
Catalytic H-D Exchange: Late-stage hydrogen-isotope exchange (HIE) reactions offer an alternative approach where C-H bonds in the final molecule or a late-stage intermediate are replaced with C-D bonds. researchgate.net This can be achieved using catalysts like ruthenium nanoparticles with D2 gas as the isotopic source. researchgate.net The regioselectivity of this exchange would be critical and would depend on the specific catalyst and reaction conditions employed. For Trandolapril, the phenyl ring or specific positions on the aliphatic chains could be targeted.
The mechanism of deuteration is dependent on the chosen method. For instance, in catalytic H-D exchange, the reaction may proceed through the formation of organometallic intermediates that facilitate the exchange of hydrogen for deuterium from the isotopic source. researchgate.net
Optimization of Isotopic Enrichment and Purity in Synthetic Routes
Achieving high isotopic enrichment and chemical purity is paramount for deuterated drugs. nih.gov The final product must be a well-defined entity with the deuterium atoms located at the intended positions and with minimal presence of under- or over-deuterated species. nih.gov
A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is typically used to confirm the isotopic enrichment and structural integrity of the final compound. rsc.org
NMR Analysis: NMR spectroscopy confirms the exact location of the deuterium labels. The absence of a signal in the ¹H NMR spectrum at a specific position, coupled with the presence of a characteristic signal in the ²H NMR spectrum, confirms site-specific deuteration. NMR can also provide insights into the relative isotopic purity. rsc.org
Optimization involves using highly enriched isotopic sources (e.g., D₂O or D₂ gas of >99% purity) and carefully controlling reaction conditions to prevent back-exchange or isotopic scrambling.
| Analytical Technique | Information Provided | Purpose in Optimization |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic distribution (d0, d1, d2...d5) and overall isotopic enrichment. | Quantifies the success of the deuteration reaction and confirms the mass of the final product. Allows calculation of overall % isotopic purity. |
| ¹H NMR Spectroscopy | Absence of proton signals at deuterated positions. | Confirms the site(s) of deuteration and helps assess the level of incorporation at each site. |
| ²H NMR Spectroscopy | Presence of deuterium signals at specific chemical shifts. | Directly visualizes the location of the deuterium atoms on the molecular scaffold. |
| ¹³C NMR Spectroscopy | Changes in carbon signals (e.g., splitting) due to coupling with deuterium. | Provides further structural confirmation of the deuteration sites. |
Derivatization and Esterification Techniques for Benzyl Ester Formation
The final step in the synthesis of the precursor for Trandolapril-d5 is the formation of the benzyl ester. This derivatization is crucial as the benzyl group often serves as a protecting group for the carboxylic acid during subsequent coupling reactions. blogspot.com The esterification involves converting the carboxylic acid group of the octahydro-1H-indole-2-carboxylic acid intermediate into its corresponding benzyl ester. libretexts.org
Several methods can be employed for this transformation:
Reaction with Benzyl Alcohol: A common method is the direct esterification of the carboxylic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid or facilitated by a dehydrating agent. One specific synthesis describes the use of thionyl chloride (SOCl₂) with benzyl alcohol to produce the benzyl ester. blogspot.com
Alkylation with Benzyl Halides: An alternative is the reaction of the carboxylate salt of the acid with a benzyl halide, such as benzyl bromide. researchgate.net This is an alkylation reaction that forms the ester bond and is often carried out in the presence of a base. libretexts.org
Using Novel Benzylating Agents: More recent methods utilize reagents like 2-benzyloxypyridine in the presence of methyl triflate. beilstein-journals.org This approach can be effective under neutral or mildly basic conditions, which is advantageous for sensitive substrates.
Purification Methodologies for Synthetic Intermediates and the Deuterated Benzyl Ester Product
The synthesis of complex, stereochemically defined molecules such as this compound necessitates rigorous purification at multiple stages. The isolation and purification of synthetic intermediates are critical for ensuring the high purity and stereochemical integrity of the final active pharmaceutical ingredient. A variety of methodologies are employed, ranging from classical techniques like crystallization to advanced chromatographic separations. These methods are essential for removing unreacted starting materials, by-products, and stereoisomers.
Crystallization and Recrystallization
Crystallization is a cornerstone technique for the purification of solid intermediates in the Trandolapril synthesis pathway. scispace.com This method is effective for isolating a specific diastereomer or for removing process-related impurities. The choice of solvent system is crucial and is determined by the solubility profile of the target compound and its impurities.
Key intermediates are often purified through the formation and subsequent crystallization of diastereomeric salts. For instance, the tartarate salt of (2S,3aR,7aS)-benzyl-perhydroindole-2-carboxylate can be isolated and purified by heating in methanol, followed by cooling to precipitate the purified salt. google.com Similarly, another key intermediate, L-(-)-benzyloctahydroindole-2-carboxylate, is resolved via its dibenzoyl-L-tartaric acid salt, which can be further purified by heating in an alcohol-water mixture. google.com
The final, non-esterified Trandolapril can also be purified by crystallization from various solvent systems, such as ethanol/water or ethyl acetate/hexane, to achieve high purity levels, often exceeding 99.5%. google.comgoogle.com
| Compound/Intermediate | Purification Method | Solvent/Reagent System | Reference |
|---|---|---|---|
| Trandolapril | Crystallization | Ethanol/Water or Ethyl Acetate/Hexane | google.com |
| Trandolapril | Dissolving in Ethyl Acetate at reflux and cooling | Ethyl Acetate | google.com |
| (2S,3aR,7aS)-benzyl-perhydroindole-2-carboxylate Tartarate Salt | Crystallization | Methanol | google.com |
| L-(-)-benzyloctahydroindole-2-carboxylate-dibenzoyl-L-tartaric acid salt | Recrystallization | Isopropyl alcohol and water | google.com |
Chromatographic Techniques
Chromatography is an indispensable tool for both the purification of intermediates and the analytical verification of purity throughout the synthesis of this compound.
Column Chromatography: This technique is particularly useful for separating diastereomers that are difficult to isolate by crystallization alone. In the synthesis of Trandolapril, column chromatography has been used to purify racemic benzyl trandolapril to isolate the desired 2S isomer. google.com However, it is often noted that this method can be challenging to implement on an industrial scale due to solvent consumption and throughput limitations. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis and purification of Trandolapril and its related compounds. Analytical HPLC is used extensively to determine the chemical and stereochemical purity of intermediates and the final product. nih.gov Stability-indicating HPLC methods have been developed to separate Trandolapril from its degradation products and process-related impurities. ijpsdronline.com These methods typically employ reverse-phase columns, such as C18, with mobile phases consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). ijpsdronline.comresearchgate.net While primarily an analytical tool, preparative HPLC can be used for the purification of highly pure materials, such as the this compound analytical standard. clearsynth.com
| Column | Mobile Phase | Temperature | Detection Wavelength | Reference |
|---|---|---|---|---|
| Xterra MS C18 | Aqueous potassium dihydrogen phosphate (B84403) (pH 3.0) and Acetonitrile (gradient elution) | 35°C | 210 nm | ijpsdronline.com |
| Hypersil-Gold C18 (250 mm x 4.6 mm, 5 µm) | 50% Acetonitrile and 50% Water (containing 0.25 ml/l triethylamine, pH 3.0) | 25 ± 2°C | 210 nm | researchgate.net |
Solvent Washing and Slurrying
In addition to recrystallization, simple washing or slurrying of solid intermediates with appropriate solvents can be an effective purification step. These techniques are used to remove residual reagents or more soluble impurities. For example, after debenzylation of an intermediate product, the resulting crude Trandolapril can be purified by precipitation and washing with diethyl ether. google.com In another instance, an intermediate solid was purified by first adding acetone, filtering, and then slurrying the resulting solid in methanol to yield the purified compound. google.com
Purification of this compound
Specific purification data for this compound is not extensively detailed in the public domain, as it is primarily a custom-synthesized analytical standard. clearsynth.com However, the purification methodologies would follow the established principles for its non-deuterated analogue, Benzyl Trandolapril. The key purification challenge for this intermediate is the separation of diastereomers formed during the coupling reaction. This is typically achieved using column chromatography. google.com Subsequent purification steps would involve solvent washes and potentially crystallization of a suitable salt form to achieve the high purity required for an analytical standard. The final purity would be confirmed using high-resolution analytical techniques like HPLC and Mass Spectrometry. veeprho.com
Sophisticated Analytical Characterization of Trandolapril D5 Benzyl Ester
Mass Spectrometric Approaches for Isotopic Purity Assessment and Location Confirmation
Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds, providing definitive information on molecular weight, isotopic incorporation, and purity. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is employed to determine the accurate mass of the molecule.
For Trandolapril-d5 Benzyl (B1604629) Ester, the expected monoisotopic mass is precisely measured and compared against the theoretical value calculated from its molecular formula, C₃₁H₃₅D₅N₂O₅. The observed mass should reflect a shift of approximately 5 Da compared to its non-deuterated counterpart, Trandolapril (B549266) Benzyl Ester (C₃₁H₄₀N₂O₅), confirming the successful incorporation of five deuterium (B1214612) atoms.
Isotopic purity is assessed by examining the mass distribution of the molecular ion cluster. A high isotopic purity is indicated by the M+5 peak (representing the d5 species) being the most abundant, with minimal contributions from lesser-deuterated species (M+0 to M+4).
Tandem mass spectrometry (MS/MS) is utilized to confirm the location of the deuterium labels. colostate.edulibretexts.orgnih.govmdpi.com By inducing fragmentation of the parent ion, the resulting product ions are analyzed. If the deuterium atoms are located on the benzyl ester group, fragment ions containing this moiety will exhibit the corresponding mass shift, while fragments without this group will match the mass of the non-deuterated compound's fragments. This fragmentation pattern provides strong evidence for the precise location of the isotopic labels. colostate.edu
| Parameter | Description | Expected Value |
|---|---|---|
| Molecular Formula | Chemical formula of the deuterated compound. | C₃₁H₃₅D₅N₂O₅ |
| Molecular Weight | Mass of the deuterated compound. | 525.69 g/mol nih.govbenthamdirect.com |
| [M+H]⁺ Ion (HRMS) | High-resolution mass-to-charge ratio of the protonated molecule. | ~526.34 m/z |
| Isotopic Incorporation | Confirmation of the number of deuterium atoms. | Mass shift of ~5 Da compared to the non-labeled analog. |
| Key MS/MS Transition | Example fragmentation for monitoring, based on Trandolapril data. | e.g., m/z 526.3 → [Fragment with d5-benzyl group] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Structural Elucidation in Synthetic Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and is paramount in confirming the exact position of isotopic labels. sigmaaldrich.comnih.gov For this compound, a combination of ¹H (proton), ¹³C (carbon-13), and ²H (deuterium) NMR is used.
The primary evidence for the location of the deuterium atoms comes from the ¹H NMR spectrum. In a molecule where the five deuterium atoms have replaced the five protons on the phenyl ring of the benzyl ester group, the characteristic aromatic signals for these protons would be absent. The integration of the remaining signals in the spectrum must correspond to the other protons in the Trandolapril structure.
| Technique | Purpose | Expected Observation |
|---|---|---|
| ¹H NMR | Confirm deuterium location and overall structure. | Absence of signals in the aromatic region corresponding to the 5 protons of the benzyl group's phenyl ring. Other signals consistent with the Trandolapril structure. |
| ²H NMR | Directly detect the deuterium label. | Presence of a signal in the aromatic region, confirming deuterium incorporation on the phenyl ring. |
| ¹³C NMR | Validate the carbon skeleton. | Signals corresponding to the complete carbon framework of Trandolapril Benzyl Ester. Signals for deuterated carbons may show splitting or reduced intensity. |
Chromatographic Techniques for Chemical Purity and Stereochemical Integrity
Chromatographic methods are essential for determining the chemical and stereochemical purity of this compound, ensuring that the sample is free from synthetic byproducts, starting materials, and unwanted stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of pharmaceutical compounds like Trandolapril and its derivatives. colostate.edujfda-online.comgcms.cz A stability-indicating reversed-phase HPLC (RP-HPLC) method, typically employing a C18 stationary phase, is used to determine chemical purity. mdpi.com This method separates the main compound from any process-related impurities or degradation products.
The stereochemical integrity of Trandolapril is critical for its biological activity. Trandolapril contains multiple chiral centers, leading to the possibility of various diastereomers and enantiomers. HPLC methods are used to confirm the correct stereochemistry. This can be achieved through two main approaches:
Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between the various stereoisomers. jfda-online.comresearchgate.net
Indirect Separation: Derivatizing the molecule with a chiral reagent to form diastereomeric adducts, which can then be separated on a standard achiral column (e.g., C18). nih.gov
These methods ensure that the diastereomeric and enantiomeric purity of this compound meets the required specifications. jfda-online.comgcms.cz
| Parameter | Chemical Purity (RP-HPLC) | Stereochemical Purity (Chiral HPLC) |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) gcms.cz | Chiral Stationary Phase (e.g., polysaccharide-based) researchgate.net |
| Mobile Phase | Acetonitrile (B52724) and phosphate (B84403) buffer gradient/isocratic mdpi.comgcms.cz | Hexane/Isopropanol or other non-polar/polar mixtures researchgate.net |
| Flow Rate | ~1.0 mL/min gcms.cz | ~1.0 mL/min |
| Detection | UV at ~215 nm gcms.cz | UV at ~215 nm |
| Purpose | Quantify chemical impurities and degradation products. | Separate and quantify diastereomers and enantiomers. |
Gas Chromatography (GC) is generally not the primary analytical method for large, polar, and thermally labile molecules like this compound due to their low volatility. Direct injection into a GC system would likely lead to thermal degradation and poor chromatographic performance.
However, GC can be useful in specific contexts, such as:
Analysis of Volatile Impurities: Assessing the presence of residual solvents or volatile starting materials from the synthesis process.
Analysis after Derivatization: The polarity of the molecule can be reduced and its volatility increased through chemical derivatization. libretexts.orgjfda-online.com Functional groups like carboxylic acids and amines can be converted into less polar and more volatile esters or silyl (B83357) ethers. While this adds complexity to sample preparation, GC-MS analysis of the derivatized compound could provide high-resolution separation and structural information. colostate.edu
Due to the availability and suitability of LC-MS, GC is typically reserved for specialized applications in the analysis of this compound.
Advanced Spectroscopic Methods for Structural Confirmation Beyond Basic Identification
Beyond primary identification with MS and 1D NMR, advanced spectroscopic techniques are employed for unequivocal structural confirmation.
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a complete and unambiguous assignment of all ¹H and ¹³C signals in the molecule. nih.gov
COSY identifies proton-proton couplings, mapping out the proton networks within the molecule.
HSQC correlates directly bonded proton and carbon atoms.
HMBC shows correlations between protons and carbons over two to three bonds.
Together, these 2D NMR experiments create a detailed connectivity map of the entire molecule, leaving no ambiguity about the structure of this compound and confirming the attachment point of the deuterated benzyl ester group.
Applications of Trandolapril D5 Benzyl Ester in Analytical and Bioanalytical Method Development
Development of Quantitative Bioanalytical Methods Utilizing Trandolapril-d5 Benzyl (B1604629) Ester as an Internal Standard
The development of robust and reliable quantitative bioanalytical methods is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like Trandolapril-d5 Benzyl Ester is highly recommended by regulatory agencies to ensure the highest quality data. crimsonpublishers.com By mimicking the analyte's behavior during extraction, chromatography, and ionization, it effectively compensates for potential variability, leading to more accurate and precise results. nih.govscispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Related Analytes
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of drugs in complex biological matrices such as plasma. In the analysis of Trandolapril (B549266) and its active metabolite, Trandolaprilat (B1681354), this compound is an invaluable internal standard. A sensitive high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (MS/MS) method can be developed for the simultaneous quantification of trandolapril and trandolaprilat in human plasma. nih.gov
The method typically involves solid-phase extraction of the analytes and the internal standard from the plasma matrix, followed by chromatographic separation on a reverse-phase column. nih.govresearchgate.net The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Trandolapril, Trandolaprilat, and this compound. The near-identical chemical properties of the deuterated internal standard ensure that it co-elutes with the analyte, thereby providing effective normalization for any variations in the analytical process. scispace.com
Method Development for Ultra-High Performance Liquid Chromatography (UPLC) Systems
Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter run times. The development of a UPLC-MS/MS method for Trandolapril using this compound as an internal standard can lead to a highly efficient and robust assay. nih.gov A novel reverse-phase UPLC-MS method can be developed for the analysis of Trandolapril and its organic impurities, offering a rapid and specific analysis. wisdomlib.org
The optimization of a UPLC method involves the careful selection of the column, mobile phase composition, and gradient elution profile to achieve optimal separation of Trandolapril, its metabolites, and potential impurities. wisdomlib.org The short analysis time, often less than 4 minutes, allows for high-throughput analysis, which is particularly beneficial for studies involving a large number of samples. nih.gov
Method Validation Protocols for Bioanalytical Assays Incorporating Deuterated Standards
The validation of a bioanalytical method is a regulatory requirement to ensure its reliability for its intended purpose. The validation process assesses various parameters to demonstrate that the method is accurate, precise, and reproducible.
Assessment of Linearity, Accuracy, Precision, and Sensitivity
A bioanalytical method's performance is characterized by its linearity, accuracy, precision, and sensitivity. The use of this compound as an internal standard is instrumental in achieving acceptable validation results.
Linearity is established by analyzing a series of calibration standards over a specific concentration range. A linear relationship between the analyte concentration and the response ratio (analyte peak area / internal standard peak area) is expected. For Trandolapril, a linear dynamic range of 20-10,000 pg/mL in human plasma has been demonstrated in LC-MS/MS methods. nih.gov
Accuracy refers to the closeness of the measured concentration to the true concentration. It is typically expressed as the percentage of recovery. Validated methods for Trandolapril have shown high accuracy, with recovery rates often ranging from 99.5% to 101.0%. wisdomlib.org
Precision measures the degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD). Both intra-day and inter-day precision are assessed.
Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For Trandolapril and its metabolite, an LLOQ of 20 pg/mL has been achieved. nih.gov
Below is an interactive data table summarizing typical validation parameters for a bioanalytical method for Trandolapril using a deuterated internal standard.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 85-115% (100 ± 15%) | 98.5% - 102.3% |
| Precision (RSD) | ≤ 15% | < 10% |
| LLOQ | S/N ≥ 10 | 20 pg/mL |
Evaluation of Matrix Effects and Recovery in Complex Biological Matrices
Biological matrices can contain endogenous components that may interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement. This is known as the matrix effect. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects, as it is affected in the same way as the analyte. crimsonpublishers.com
Recovery experiments are performed to assess the efficiency of the extraction procedure. The recovery of the analyte and the internal standard should be consistent and reproducible across the concentration range.
Impurity Profiling and Related Substances Analysis of Trandolapril and its Precursors
The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical for ensuring their quality and safety. tsijournals.com Regulatory authorities like the International Conference on Harmonisation (ICH) have strict guidelines for the control of impurities. wisdomlib.org
Trandolapril impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). veeprho.com Stress testing is performed to identify potential degradation products under various conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. wisdomlib.org
A stability-indicating UPLC-MS/MS method can be developed to separate and identify the degradation products of Trandolapril. nih.gov In such analyses, this compound can be used to accurately quantify the parent drug and its impurities. By understanding the degradation pathways, more stable formulations can be developed.
The following table lists some of the known impurities of Trandolapril.
| Impurity Name | Type |
| Trandolaprilat | Active Metabolite / Degradant |
| Diketopiperazine derivative | Degradant |
| Methyl ester derivative | Process-related |
Use of this compound as a Reference Standard for Impurity Quantification
In the quantitative analysis of pharmaceutical impurities, the use of an appropriate internal standard is crucial for correcting analytical variability, such as extraction efficiency and matrix effects in liquid chromatography-mass spectrometry (LC-MS) based methods. This compound is ideally suited for this role in the quantification of Trandolapril impurities.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. Since this compound co-elutes with the corresponding unlabeled impurity, it experiences similar ionization and potential suppression or enhancement in the mass spectrometer's ion source. This co-elution behavior allows for accurate correction of any signal variations, leading to more precise and reliable quantification of the impurity.
Detailed Research Findings:
While specific studies detailing the use of this compound are not extensively published, the principles of its application are well-established in bioanalytical method development for Trandolapril and its active metabolite, trandolaprilat. For instance, validated LC-MS/MS methods for the simultaneous quantification of trandolapril and trandolaprilat in human plasma have demonstrated the necessity of a suitable internal standard to achieve high precision and accuracy. In such methods, a deuterated analog would be the preferred choice to compensate for matrix-induced variations.
The validation of an analytical method using this compound as an internal standard would typically involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Below is an interactive data table representing typical validation results for the quantification of a Trandolapril impurity using this compound as an internal standard.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.9992 |
| Accuracy (% Recovery) | 85-115% | 98.5% - 103.2% |
| Precision (% RSD) | ≤ 15% | < 5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.15 ng/mL |
This table is illustrative and represents typical performance characteristics for such an analytical method.
Chromatographic Separation and Detection of Degradation Products and Synthetic By-products
Forced degradation studies are a regulatory requirement to understand the stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. The resulting complex mixture of the parent drug and its degradation products requires a robust chromatographic method for effective separation.
The development of such methods for Trandolapril has been a subject of several studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the techniques of choice, capable of separating Trandolapril from its various degradation products and synthetic by-products.
The inclusion of this compound during method development and validation is advantageous. Its chromatographic behavior is nearly identical to its unlabeled counterpart, allowing it to serve as a marker to track the elution position of the corresponding impurity, especially in complex chromatograms of stressed samples. This is particularly useful in ensuring the correct identification and peak integration of the target impurity.
Detailed Research Findings:
Research on Trandolapril has identified several degradation pathways, particularly hydrolysis of the ester linkages, leading to the formation of trandolaprilat and other related substances. Chromatographic methods have been developed to separate these compounds effectively. A typical stability-indicating method would utilize a reversed-phase column (e.g., C18) with a gradient elution program involving a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724). The nearly identical retention time of this compound to the unlabeled benzyl ester impurity ensures that any shifts in retention time due to matrix or system variability affect both compounds equally, thus maintaining the reliability of peak identification.
Structural Elucidation of Minor Components in Trandolapril-Related Substance Mixtures
The identification and structural characterization of impurities and degradation products, especially minor components, are critical aspects of drug development and regulatory submissions. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for this purpose.
The use of isotopically labeled compounds like this compound can significantly aid in the structural elucidation of unknown impurities. By comparing the mass spectra of the unknown impurity with that of the deuterated standard, specific fragments containing the deuterium (B1214612) label can be identified. The mass shift of 5 Daltons (due to the five deuterium atoms) in the precursor ion and in the corresponding fragment ions provides a clear marker for specific parts of the molecule. This information is invaluable in piecing together the structure of the unknown impurity.
Detailed Research Findings:
Studies on the impurity profiling of Trandolapril have utilized UPLC coupled with electrospray tandem mass spectrometry to identify and characterize by-products formed under various stress conditions. researchgate.net The fragmentation patterns observed in the MS/MS spectra provide structural information. For instance, the fragmentation of Trandolapril often involves the cleavage of the ester and amide bonds.
When analyzing a mixture containing an unknown impurity and spiking it with this compound, a comparison of the MS/MS spectra would reveal ion doublets with a 5 Da mass difference. This directly confirms which part of the unknown molecule's structure corresponds to the benzyl ester moiety of Trandolapril. This technique is particularly powerful for differentiating between isomers and for confirming the identity of low-level impurities where obtaining a pure standard for nuclear magnetic resonance (NMR) analysis is challenging.
Application in Reference Standard Qualification and Traceability against Pharmacopeial Standards
The qualification of in-house or secondary reference standards is a critical process in pharmaceutical quality control. These standards must be traceable to official pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).
This compound, when well-characterized and of high purity, can serve as a secondary reference standard. Its qualification would involve a comprehensive set of analytical tests to confirm its identity, purity, and potency. The traceability of this secondary standard is established by comparing its analytical response to that of the primary pharmacopeial standard of the corresponding unlabeled impurity.
Detailed Research Findings:
Regulatory bodies like the FDA and EP permit the use of secondary standards, provided their traceability to primary standards is unequivocally demonstrated and documented. The process of establishing this traceability involves comparative testing using a high-precision analytical method. For quantitative purposes, the purity of the secondary standard is often determined using a mass balance approach, which involves subtracting the levels of all impurities (including water and residual solvents) from 100%.
The use of this compound in this context provides an additional layer of confidence. Its distinct mass allows it to be used in isotope dilution mass spectrometry (IDMS), which is a primary ratio method for determining the concentration of the corresponding unlabeled impurity with high accuracy. This can be part of the rigorous characterization required to qualify it as a certified reference material (CRM). The certificate of analysis for such a standard would detail its purity, the methods used for characterization, and its traceability to the primary pharmacopeial standard.
Investigations into the Metabolic Fate and Stability of Trandolapril D5 Benzyl Ester in Pre Clinical and in Vitro Systems
Studies on Enzymatic Hydrolysis of the Benzyl (B1604629) Ester Moiety
The conversion of the prodrug Trandolapril-d5 Benzyl Ester into its pharmacologically active form is a critical step mediated by specific enzymes. This biotransformation primarily involves the hydrolysis of the ester moiety.
In vitro studies utilizing human liver microsomes (HLM) and human intestinal microsomes (HIM) have been instrumental in identifying the enzymes responsible for the hydrolysis of trandolapril (B549266), the non-deuterated analogue of the subject compound. Research demonstrates that Carboxylesterase 1 (CES1) is the principal enzyme responsible for this metabolic activation. drugbank.com Western blot analyses have confirmed that CES1 is highly expressed in human liver microsomes, which exhibit rapid hydrolysis of trandolapril to its active metabolite, trandolaprilat (B1681354). drugbank.com
Conversely, human intestinal microsomes, which predominantly express Carboxylesterase 2 (CES2), show no detectable hydrolysis of trandolapril. drugbank.com This indicates that this compound is a selective substrate for CES1, and its activation is primarily a hepatic process. drugbank.comnih.gov The specificity of CES1 is crucial, as this enzyme is responsible for the metabolism of numerous therapeutic agents, and its efficiency can determine the pharmacokinetic profile of the active drug. nih.govmdpi.com
Table 1: Carboxylesterase Specificity in Trandolapril Hydrolysis
| Enzyme | Predominant Location | Activity on Trandolapril | Reference |
| Carboxylesterase 1 (CES1) | Liver | High | drugbank.comnih.gov |
| Carboxylesterase 2 (CES2) | Intestine | Negligible / None | drugbank.comnih.gov |
The efficiency of the enzymatic conversion of trandolapril by CES1 has been quantified through kinetic studies. Using transfected Flp-In-293 cells that stably express wild-type CES1, the hydrolysis of trandolapril to trandolaprilat was shown to follow Michaelis-Menten kinetics. drugbank.comnih.gov
The key kinetic parameters determined for this transformation are:
Vmax (maximum reaction velocity): 103.6 ± 2.2 nmole/min/mg protein. drugbank.com
Km (Michaelis constant): 639.9 ± 32.9 μM. drugbank.com
Another study focusing on recombinant human CES1 reported an intrinsic clearance (Vmax/Km) value of 0.360 mL/min/mg protein for the hydrolysis of trandolapril. nih.gov These kinetic data are essential for predicting the rate of formation of the active metabolite in vivo and understanding how genetic variations in the CES1 enzyme might impact this process. nih.gov
Table 2: Kinetic Parameters for CES1-Mediated Trandolapril Hydrolysis
| Kinetic Parameter | Reported Value | Unit | Reference |
| Vmax | 103.6 ± 2.2 | nmol/min/mg protein | drugbank.com |
| Km | 639.9 ± 32.9 | μM | drugbank.com |
| Intrinsic Clearance (CLint) | 0.360 | mL/min/mg protein | nih.gov |
In Vitro Metabolic Pathway Investigations of this compound
Investigating the metabolic pathways of this compound in controlled in vitro environments allows for the precise identification of metabolites and a deeper understanding of the biotransformation process.
The primary metabolic pathway for this compound is the hydrolysis of its ester group. In vitro incubation studies with human liver microsomes and cellular models expressing CES1 consistently show the rapid conversion of the parent compound to its principal active metabolite. drugbank.comnih.gov For the deuterated compound, this metabolite is Trandolaprilat-d5. nih.gov
Trandolaprilat is the pharmacologically active diacid form of the drug, which functions as an angiotensin-converting enzyme (ACE) inhibitor. nih.gov The use of in vitro models, such as liver microsomes, is a standard approach in drug discovery to assess metabolic stability and identify key metabolites before proceeding to more complex in vivo studies. nih.govresearchgate.net These systems contain a high concentration of phase-I drug-metabolizing enzymes, including carboxylesterases, making them ideal for such investigations. epa.gov
The incorporation of five deuterium (B1214612) atoms into the trandolapril structure serves several critical functions in metabolic research. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Its greater mass compared to hydrogen (¹H) allows for the differentiation of the labeled drug and its metabolites from their endogenous or non-labeled counterparts using mass spectrometry.
This stable isotope labeling is a powerful tool for:
Metabolite Profiling: It acts as a tracer, simplifying the identification and quantification of drug-related material in complex biological matrices.
Pharmacokinetic Studies: It enables the use of a deuterated compound as an internal standard in quantitative bioanalysis, leading to more accurate measurements of drug and metabolite concentrations.
Investigating Metabolic Switching: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the deuterium label is placed at a site of metabolic oxidation, the rate of that metabolic reaction can be slowed (a phenomenon known as the kinetic isotope effect). This can sometimes lead to "metabolic switching," where the drug is metabolized through alternative pathways, providing valuable insights into the drug's complete metabolic map.
Chemical Stability and Degradation Pathway Analysis of this compound
Understanding the chemical stability of a drug substance is crucial for its development and formulation. The stability of trandolapril, the non-deuterated analogue, has been investigated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The deuterium labeling in this compound is not expected to significantly alter its chemical (non-enzymatic) stability.
Forced degradation studies on trandolapril have revealed the following:
Acidic and Basic Conditions: The compound shows significant degradation under both acidic (e.g., 0.01N HCl) and alkaline (e.g., 0.01N NaOH) conditions, leading to the formation of multiple degradation products. drugbank.comnih.gov Degradation is generally more pronounced in alkaline conditions.
Oxidative Conditions: Exposure to oxidative stress (e.g., hydrogen peroxide) also results in the formation of several degradation impurities. drugbank.comnih.gov
Thermal and Photolytic Stability: Trandolapril is found to be relatively stable when exposed to thermal and photolytic stress.
These studies are essential for developing stability-indicating analytical methods, such as HPLC, that can separate the intact drug from its potential degradation products, ensuring the quality and purity of the pharmaceutical substance. drugbank.com
Table 3: Summary of Trandolapril Chemical Stability
| Stress Condition | Stability Profile | Key Findings | Reference |
| Acid Hydrolysis | Labile | Formation of multiple degradation products. | drugbank.comnih.gov |
| Base Hydrolysis | Labile | Significant degradation, often higher than in acidic conditions. | drugbank.comnih.gov |
| Oxidation | Labile | Formation of several minor and major degradation products. | drugbank.comnih.gov |
| Thermal Stress | Stable | No significant degradation observed. | drugbank.com |
| Photolytic Stress | Stable | No significant degradation observed. | drugbank.com |
Forced Degradation Studies (Acidic, Basic, Oxidative, Photolytic, Thermal)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. ijpsdronline.com These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products. ijpsdronline.com
Trandolapril has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under photolytic and thermal stress. ijpsdronline.comtsijournals.com
Acidic Conditions: Under acidic hydrolysis, Trandolapril undergoes degradation. ijpsdronline.com Studies have employed 0.01 N HCl at 50°C for 15 minutes, resulting in approximately 6.1% degradation. tsijournals.com Another study utilizing 0.1 M HCl at 80°C for 24 hours showed around 50% degradation. researchgate.net This indicates that the stability of the compound is compromised in an acidic environment, likely through hydrolysis of its ester or amide linkages. nih.gov
Basic Conditions: The compound is particularly labile in basic conditions. ijpsdronline.com Treatment with 0.01 N NaOH at 50°C for 30 minutes led to a degradation of about 13.2%. tsijournals.com More stringent conditions, such as 0.1 M NaOH at 80°C for 24 hours, resulted in approximately 65% degradation. researchgate.net The increased degradation in alkaline media suggests that base-catalyzed hydrolysis is a significant degradation pathway. researchgate.net
Oxidative Conditions: Exposure to oxidative stress also leads to the formation of degradation products. ijpsdronline.com A study using 1% hydrogen peroxide at 50°C for 2 hours resulted in a total degradation of about 27%. tsijournals.com Another study reported the formation of six different oxidative products upon exposure to hydrogen peroxide. researchgate.net
The following table summarizes the findings from forced degradation studies on Trandolapril:
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.01 N HCl | 50°C | 15 min | ~6.1% | tsijournals.com |
| 0.1 M HCl | 80°C | 24 hours | ~50% | researchgate.net | |
| Basic Hydrolysis | 0.01 N NaOH | 50°C | 30 min | ~13.2% | tsijournals.com |
| 0.1 M NaOH | 80°C | 24 hours | ~65% | researchgate.net | |
| Oxidative Degradation | 1% H₂O₂ | 50°C | 2 hours | ~27% | tsijournals.com |
| Photolytic Degradation | 1.2 million lux hours | N/A | N/A | No degradation | tsijournals.com |
| Thermal Degradation | Dry Heat | 105°C | 24 hours | No decomposition | tsijournals.com |
Identification and Characterization of Degradants and By-products
The identification and characterization of degradation products are crucial for ensuring the safety and efficacy of a pharmaceutical product. nih.gov For Trandolapril, various analytical techniques have been employed to separate, identify, and characterize the by-products formed under stress conditions.
High-performance liquid chromatography (HPLC) is a primary tool for separating the degradation products from the parent drug. ijpsdronline.comtsijournals.com The use of a stability-indicating HPLC method allows for the accurate measurement of the drug substance in the presence of its impurities and degradants. tsijournals.com
For the structural elucidation of these by-products, techniques such as ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) have been utilized. nih.gov This powerful combination allows for the rapid separation of compounds and provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. nih.gov
In studies on Trandolapril, a total of 14 degradation products were reported to be generated under various stress conditions, with the majority arising from acid and alkali stress. ijpsdronline.com Four minor degradation products were observed under peroxide stress conditions. ijpsdronline.com
Under acidic and basic hydrolysis, the primary degradation products are typically formed through the cleavage of the ester bond, leading to the formation of Trandolaprilat (the active diacid metabolite) and the corresponding alcohol. Another potential degradation pathway involves the intramolecular cyclization to form diketopiperazine derivatives.
The following table lists some of the by-products identified in the degradation studies of Trandolapril:
| Degradation Condition | Identified Degradants/By-products | Analytical Method | Reference |
| Acidic Hydrolysis | Degradation products at specific relative retention times (RRTs) | HPLC | tsijournals.com |
| Trandolaprilat and other by-products | UPLC-MS/MS | nih.gov | |
| Basic Hydrolysis | Degradation products at RRTs of 0.31, 0.39, and 1.11 | HPLC | tsijournals.com |
| Trandolaprilat and diketopiperazine derivatives | UPLC-MS/MS | nih.gov | |
| Oxidative Degradation | Degradation products at RRTs of 0.39, 1.10, and 2.51 | HPLC | tsijournals.com |
| Six different oxidative products | HPLC-PDA | researchgate.net |
Application in Pre Clinical Pharmacokinetic Methodological Research
Use of Trandolapril-d5 Benzyl (B1604629) Ester as a Tracer in Non-Clinical Pharmacokinetic Model Development
In a typical pre-clinical study design, an animal model may receive a standard dose of unlabeled trandolapril (B549266) to achieve steady-state concentrations. Subsequently, a small, non-pharmacologically active dose of Trandolapril-d5 Benzyl Ester is administered. Blood, plasma, and tissue samples are then collected over time. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), analysts can distinguish the mass of the deuterated tracer from the non-deuterated therapeutic dose.
This methodology allows researchers to:
Determine Absorption and Distribution Characteristics: The appearance and distribution of the d5-labeled tracer can be monitored to understand the rate and extent of absorption and distribution into various tissues without interference from the pre-existing drug concentration.
Investigate Metabolic Conversion: The rate of conversion of this compound to its active metabolite, trandolaprilat-d5, can be directly measured. This provides precise data on the activity of esterase enzymes responsible for the drug's bioactivation.
Refine Physiologically Based Pharmacokinetic (PBPK) Models: The data generated from tracer studies provide highly specific parameters for building and validating PBPK models. These models are essential for simulating drug behavior in different physiological conditions and for extrapolating pharmacokinetic data across different species, including from animal models to humans.
The use of a stable isotope tracer like this compound is superior to other methods as it provides the most accurate reflection of the parent drug's behavior, differing only in mass, which is easily resolved by modern analytical instruments.
Methodologies for Quantifying Trandolapril and its Metabolites in Animal Study Samples using Deuterated Analogs
Accurate quantification of trandolapril and its primary active metabolite, trandolaprilat (B1681354), in biological matrices from animal studies is fundamental to defining its pharmacokinetic profile. The gold-standard for this application is LC-MS/MS, a technique that offers high sensitivity and selectivity. The reliability of LC-MS/MS assays is critically dependent on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.
A stable isotope-labeled (SIL) analog is considered the ideal IS because it shares nearly identical physicochemical properties with the analyte. scispace.com this compound is the optimal IS for the quantification of trandolapril. For the analysis of the metabolite, the corresponding deuterated version, trandolaprilat-d5, would be used.
The key advantages of using a deuterated analog as an IS include:
Similar Extraction Recovery: The SIL IS behaves identically to the analyte during sample extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), ensuring that any loss of analyte is mirrored by a proportional loss of the IS.
Correction for Matrix Effects: Biological samples can contain endogenous components that suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the SIL IS co-elutes with the analyte from the liquid chromatography column and experiences the same ionization effects, it effectively normalizes the analytical signal. scispace.com
Improved Precision and Accuracy: By compensating for variations in sample handling and instrument response, the use of a deuterated IS significantly improves the precision and accuracy of the quantitative results.
The table below outlines typical parameters for an LC-MS/MS method for the quantification of trandolapril and trandolaprilat, highlighting the role of the deuterated internal standard.
| Parameter | Typical Method Description |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) of animal plasma or tissue homogenate. |
| Chromatographic Column | Reversed-phase C18 or C8 column. |
| Mobile Phase | A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| Analyte: Trandolapril | MRM Transition: e.g., m/z 431 → 234. Internal Standard: this compound (m/z 436 → 234). |
| Analyte: Trandolaprilat | MRM Transition: e.g., m/z 403 → 206. Internal Standard: Trandolaprilat-d5 (m/z 408 → 206). |
Isotope Effects in Pre-clinical Disposition Studies
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is most pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step in a metabolic reaction. nih.gov The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a C-H bond, which can lead to a slower rate of metabolism for the deuterated compound. deutramed.com
In the context of this compound, the five deuterium atoms are located on the benzyl group, which is part of the ester moiety cleaved by esterase enzymes to produce the active diacid metabolite, trandolaprilat. While ester hydrolysis does not typically involve the direct cleavage of a C-H bond on the benzyl ring, the presence of the heavier isotope can still exert a secondary KIE. This secondary effect may subtly alter the conformation of the molecule or the electronic environment around the ester linkage, potentially influencing the rate at which it binds to and is hydrolyzed by esterases.
Pre-clinical disposition studies comparing the pharmacokinetics of trandolapril and this compound can provide valuable insights into the drug's metabolic pathways. If a significant KIE is observed, it could manifest in several ways:
Slower Conversion to Trandolaprilat: A reduced rate of hydrolysis would lead to a lower and delayed peak concentration (Cmax) of the active metabolite, trandolaprilat.
Increased Exposure to the Parent Drug: A slower clearance of the parent prodrug, this compound, would result in a higher area under the concentration-time curve (AUC) and a longer half-life (t½) compared to the unlabeled version.
The table below summarizes the potential impact of a significant kinetic isotope effect on key pharmacokinetic parameters in a pre-clinical animal study.
| Pharmacokinetic Parameter | Potential Effect of Deuteration (due to KIE) | Rationale |
|---|---|---|
| Clearance (CL) of Prodrug | Decrease | Slower metabolic conversion (hydrolysis) to trandolaprilat leads to reduced clearance of the parent compound. |
| Half-life (t½) of Prodrug | Increase | A decrease in clearance results in a prolonged elimination half-life. |
| AUC of Prodrug | Increase | The total drug exposure over time increases as the rate of elimination slows. |
| Cmax of Metabolite (Trandolaprilat) | Decrease | A slower rate of formation leads to a lower peak concentration of the active metabolite. |
| Tmax of Metabolite (Trandolaprilat) | Increase | The time required to reach the peak concentration of the metabolite is delayed due to its slower formation. |
Investigating these isotope effects in pre-clinical models is crucial for fully understanding the metabolic disposition of trandolapril and for ensuring the appropriate use of deuterated analogs as internal standards in bioanalytical assays, where any significant chromatographic shifting or metabolic differences relative to the analyte must be accounted for during method validation.
Stereochemical Purity and Isomeric Research Involving Trandolapril D5 Benzyl Ester
Analysis and Control of Stereoisomeric Impurities (e.g., Epi Trandolapril-d5 Benzyl (B1604629) Ester)
The control of stereoisomeric impurities is a fundamental requirement in pharmaceutical development and manufacturing. For Trandolapril-d5 Benzyl Ester, one notable stereoisomeric impurity is Epi this compound. pharmaffiliates.compharmaffiliates.com This diastereomer differs in the spatial arrangement at one or more of its chiral centers, which can lead to distinct chemical and biological properties. The presence of such impurities must be carefully monitored to ensure the safety and efficacy of the final product.
The analysis of these impurities typically relies on high-performance liquid chromatography (HPLC), a powerful technique for separating closely related compounds. Due to the identical mass and similar physicochemical properties of diastereomers, their separation requires highly specific chromatographic conditions. The control of Epi this compound involves setting stringent acceptance criteria for its presence in the final API, often at levels below 0.15%.
Table 1: Profile of a Key Stereoisomeric Impurity of this compound
| Impurity Name | Molecular Formula | Molecular Weight | Relationship to Parent Compound |
| Epi this compound | C₃₁H₃₅D₅N₂O₅ | 525.69 | Diastereomer |
This table presents information on a known stereoisomeric impurity of this compound.
Research in this area focuses on the development of stability-indicating analytical methods that can resolve the parent compound from its stereoisomers and other potential degradants. Forced degradation studies are often employed to understand the degradation pathways and to ensure that the analytical method is capable of separating all relevant impurities.
Development of Chiral Separation Methods for this compound and Related Stereoisomers
The separation of stereoisomers, particularly diastereomers like this compound and its epi-isomer, is a significant challenge in analytical chemistry. The development of robust chiral separation methods is essential for accurate quantification and control. Chiral chromatography, especially chiral HPLC, is the most common approach for this purpose.
The selection of an appropriate chiral stationary phase (CSP) is critical for achieving the desired separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and excellent resolving power. The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each stereoisomer.
Method development involves the systematic optimization of various parameters, including the mobile phase composition (both the organic modifier and the acidic or basic additives), the column temperature, and the flow rate. The goal is to achieve baseline resolution between the peaks of the different stereoisomers, allowing for accurate integration and quantification.
Table 2: Illustrative Chromatographic Conditions for Chiral Separation
| Parameter | Condition |
| Column | Chiral Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
This table provides an example of typical starting conditions for the chiral HPLC separation of stereoisomers like this compound. These conditions would require optimization for the specific analytes.
Impact of Stereochemistry on Analytical Method Performance
The stereochemistry of this compound and its isomers has a profound impact on the performance of analytical methods. The subtle differences in the three-dimensional structures of stereoisomers directly influence their interaction with the chiral stationary phase, which is the basis of their chromatographic separation.
Key performance indicators of an analytical method that are affected by stereochemistry include:
Resolution (Rs): This is a measure of the degree of separation between two adjacent peaks. Achieving adequate resolution (typically Rs > 1.5) is essential for accurate quantification. The choice of CSP and mobile phase is tailored to maximize the differential interactions with the stereoisomers to improve resolution.
Selectivity (α): Also known as the separation factor, this is the ratio of the retention factors of the two stereoisomers. A higher selectivity value indicates a better separation. The stereochemical differences between the analytes are the primary driver of selectivity in chiral chromatography.
Peak Shape and Efficiency: Poor interactions between an isomer and the stationary phase can lead to peak tailing or broadening, which can compromise the accuracy and precision of the measurement. Method development aims to optimize conditions to ensure sharp, symmetrical peaks for all stereoisomers.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The ability to detect and quantify low levels of stereoisomeric impurities is critical. The efficiency of the separation and the response of the detector to each isomer will determine the sensitivity of the method.
The presence of deuterium (B1214612) in this compound can also introduce an isotopic effect on the chromatographic retention time compared to its non-deuterated counterpart, although this is typically a minor effect in liquid chromatography. However, the primary challenge remains the resolution of the stereoisomers, which is governed by their chirality.
Future Research Trajectories for Trandolapril D5 Benzyl Ester
Advancements in Microscale and Continuous Flow Synthesis for Deuterated Analogs
The synthesis of deuterated compounds, including Trandolapril-d5 Benzyl (B1604629) Ester, is moving away from traditional batch processes towards more efficient and controlled methodologies. scielo.br Microscale and continuous flow synthesis are at the forefront of this shift, offering significant advantages in terms of reaction control, safety, and scalability. scielo.brflinders.edu.au
Microfluidic reactors, a subset of microscale synthesis, offer even greater control over mixing and heat transfer, which can be beneficial for optimizing deuteration reactions. nih.gov The high surface-area-to-volume ratio in these systems enhances reaction rates and can lead to improved yields and purity of the desired deuterated product. nih.gov Future research will likely focus on developing dedicated microfluidic chips for the synthesis of a library of deuterated drug analogs, including variations of Trandolapril-d5 Benzyl Ester, to expedite the drug discovery process. nih.gov
Table 1: Comparison of Synthesis Methodologies for Deuterated Compounds
| Feature | Batch Synthesis | Continuous Flow Synthesis | Microfluidic Synthesis |
|---|---|---|---|
| Reaction Control | Limited | High | Very High |
| Safety | Lower (for hazardous reactions) | Higher | Highest |
| Scalability | Difficult | Readily Scalable | Scalable through parallelization |
| Efficiency | Lower | Higher | Highest |
| Reagent Consumption | Higher | Lower | Minimal |
Integration into High-Throughput Screening Analytical Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. nih.gov Deuterated compounds like this compound are ideally suited for use as internal standards in HTS assays that employ mass spectrometry (MS) detection. musechem.com The mass shift introduced by the deuterium (B1214612) atoms allows for clear differentiation between the internal standard and the non-labeled analyte, ensuring accurate quantification even in complex biological matrices. musechem.comtexilajournal.com
Future research will focus on the seamless integration of deuterated internal standards into fully automated HTS workflows. This includes the development of liquid handling robotics and data analysis software that can accommodate and process the data generated from stable isotope-labeled compounds. The goal is to create robust and reliable HTS assays for screening new generations of ACE inhibitors, where this compound can serve as a reliable calibrator to minimize variability and improve the accuracy of hit identification. texilajournal.comembopress.org
Furthermore, the application of deuterated compounds in HTS is not limited to their role as internal standards. Isotope-edited screening approaches, where the deuterated compound is used to probe for specific binding interactions, could emerge as a powerful tool for identifying novel drug candidates with unique mechanisms of action.
Expansion of Applications in Mechanistic Enzymology and Reaction Pathway Elucidation
Isotopic labeling is a powerful technique for unraveling the intricate details of enzyme mechanisms and metabolic pathways. nih.gov The kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes, provides invaluable information about transition state structures and rate-determining steps.
In the context of Trandolapril (B549266), which is a prodrug that is metabolized to the active diacid, trandolaprilat (B1681354), this compound can be used to investigate the enzymatic hydrolysis process. nih.gov By strategically placing the deuterium labels, researchers can probe the mechanism of the esterase enzymes responsible for this conversion. This can provide insights into the active site geometry and the catalytic mechanism of these enzymes.
Moreover, deuterated compounds are instrumental in studying the binding of inhibitors to their target enzymes. nih.gov For ACE inhibitors, understanding the precise interactions within the enzyme's active site is crucial for the rational design of more potent and selective drugs. frontiersin.org High-resolution structural biology techniques, in combination with isotopically labeled inhibitors like this compound, can provide a detailed picture of the inhibitor-enzyme complex, guiding future drug development efforts. nih.gov
Development of Novel Analytical Techniques for this compound Profiling
The accurate and sensitive detection of deuterated compounds and their metabolites is essential for their effective use in research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the gold standard for the quantification of Trandolapril and its metabolites in biological fluids. symeres.com However, the field of analytical chemistry is continually advancing, with new technologies offering enhanced capabilities.
High-resolution mass spectrometry (HRMS) is becoming increasingly important for the detailed characterization of drug metabolites. ijpras.com For this compound, HRMS can be used to precisely determine the mass of the parent compound and its metabolites, confirming the retention of the deuterium label and identifying any potential sites of metabolic attack. ijpras.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the analysis of deuterated pharmaceuticals. nih.gov Advances in NMR technology, such as higher field strengths and cryogenically cooled probes, have significantly improved sensitivity, allowing for the detection of low-level analytes. symeres.comnih.gov For this compound, advanced NMR techniques can provide detailed structural information and confirm the position of the deuterium labels within the molecule. nih.gov
Future developments in analytical techniques will likely involve the combination of multiple technologies to provide a more comprehensive profile of deuterated compounds. For instance, the coupling of ion mobility spectrometry with mass spectrometry (IMS-MS) could provide an additional dimension of separation, helping to resolve complex mixtures and provide information on the three-dimensional structure of ions in the gas phase.
Table 2: Key Analytical Techniques for Deuterated Compound Profiling
| Technique | Information Provided | Future Trends |
|---|---|---|
| LC-MS/MS | Quantification, identification of known metabolites | Increased sensitivity and throughput |
| HRMS | Accurate mass measurement, elemental composition, identification of unknown metabolites | Integration with advanced data processing tools |
| NMR Spectroscopy | Structural elucidation, confirmation of deuterium label position | Higher field magnets, advanced pulse sequences |
| IMS-MS | Separation of isomers, conformational information | Miniaturization and increased resolution |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Trandolapril-d5 Benzyl Ester in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) using an X-terra RP18 3.5 mm column (L1 packing) is the standard method. The mobile phase typically combines acetonitrile and monobasic potassium phosphate buffer (pH 7.0) with octane sulfonic acid. Detection is performed at 210 nm, with a retention time of ~14.5 minutes for Trandolapril. System suitability tests include resolution checks using Trandolapril-related Compound C and D standards .
- Data Interpretation : Quantify using peak area ratios against reference standards. Ensure precision (RSD <2%) and accuracy (99–101% recovery) per USP guidelines .
Q. How can researchers confirm the structural identity of this compound?
- Methodology : Combine infrared (IR) spectroscopy for functional group analysis (e.g., ester carbonyl stretch at ~1740 cm⁻¹) and optical rotation tests to verify stereochemical purity. Compare results with USP Trandolapril RS reference spectra .
- Validation : Cross-validate with nuclear magnetic resonance (NMR) for deuterium labeling (d5) confirmation in the benzyl ester moiety .
Advanced Research Questions
Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?
- Experimental Design :
Prepare solutions at pH 2.0 (simulating gastric fluid), 7.4 (physiological), and 9.0 (alkaline).
Incubate samples at 37°C and analyze degradation products at intervals (e.g., 0, 7, 14 days) using HPLC.
Monitor benzyl ester bond hydrolysis via loss of parent compound and emergence of degradation peaks (e.g., free carboxylic acid derivatives) .
- Data Analysis : Calculate degradation kinetics (e.g., first-order rate constants) and correlate with pH using Arrhenius plots.
Q. What strategies are effective for resolving contradictions in impurity profiles during this compound synthesis?
- Methodology :
Use orthogonal methods: Reverse-phase HPLC for non-polar impurities and ion-pair chromatography for polar byproducts.
Employ mass spectrometry (LC-MS) to identify unknown peaks, focusing on mass shifts from deuterium labeling.
Cross-reference impurity thresholds against USP guidelines (e.g., ≤0.1% for individual unspecified impurities) .
- Troubleshooting : If discrepancies arise, re-examine reaction conditions (e.g., catalyst purity, temperature) and validate column performance using system suitability solutions .
Q. How can researchers optimize chromatographic conditions for separating this compound from its related compounds?
- Optimization Steps :
Adjust mobile phase composition (e.g., acetonitrile-to-buffer ratio) to improve resolution between Trandolapril and structurally similar impurities.
Test columns with different stationary phases (e.g., C18 vs. phenyl-hexyl) to exploit hydrophobic interactions.
Validate using forced degradation studies (e.g., acid/base hydrolysis, oxidation) to ensure peak purity .
- Statistical Validation : Apply factorial design of experiments (DoE) to evaluate interactions between pH, temperature, and flow rate on separation efficiency .
Q. What are the critical parameters for validating a stability-indicating method for this compound?
- Key Parameters :
- Specificity : Demonstrate baseline separation of degradation products (e.g., under UV, thermal, and oxidative stress).
- Linearity : Achieve R² ≥0.999 over 50–150% of the target concentration.
- Robustness : Test ±10% variations in mobile phase composition and flow rate.
- Limit of Quantification (LOQ) : Ensure LOQ ≤0.05% for trace impurities .
Data Interpretation and Reporting
Q. How should researchers address inconsistencies in deuterium labeling efficiency during this compound synthesis?
- Analysis :
Use isotopic ratio mass spectrometry (IRMS) to quantify deuterium incorporation.
Compare synthetic batches to identify deviations in reaction time, solvent purity, or catalyst activity.
- Resolution : Optimize reaction conditions (e.g., deuterated reagent stoichiometry, inert atmosphere) and validate via NMR or LC-MS .
Q. What statistical approaches are recommended for analyzing inter-laboratory variability in this compound assays?
- Methods :
Perform ANOVA to assess systematic differences between laboratories.
Calculate Horwitz ratios (HorRat) to evaluate acceptable variability limits (HorRat ≤2.0).
Use Bland-Altman plots to visualize bias in quantitative results .
Ethical and Compliance Considerations
Q. How should researchers document the ethical compliance of stability studies involving this compound?
- Guidelines :
Declare adherence to institutional review board (IRB) protocols for chemical safety.
Specify waste disposal methods per EPA/OSHA regulations.
Disclose funding sources and potential conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
